molecular formula C26H20N2O7 B2370743 (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione CAS No. 573937-53-8

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

Cat. No.: B2370743
CAS No.: 573937-53-8
M. Wt: 472.453
InChI Key: FGKVZKPJBFYXBV-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-2,3-dione core substituted with three distinct groups:

  • A 4-nitrophenyl group at position 5, introducing electron-withdrawing effects that may enhance reactivity or binding affinity.
  • A 2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene moiety at position 4, characterized by a conjugated dihydrobenzodioxin ring and a hydroxyl-substituted methylidene group. The (4E) configuration indicates a trans arrangement around the double bond.

Properties

IUPAC Name

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O7/c29-24(18-8-11-20-21(14-18)35-13-12-34-20)22-23(17-6-9-19(10-7-17)28(32)33)27(26(31)25(22)30)15-16-4-2-1-3-5-16/h1-11,14,23,29H,12-13,15H2/b24-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXAUXGAEMVYEV-ZNTNEXAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione is a complex organic molecule with significant potential for various biological activities. Its unique structural features, including a pyrrolidine core and multiple functional groups, suggest that it may interact with biological systems in diverse ways. This article explores the biological activity of this compound, synthesizing data from various studies and predictive models.

Structural Overview

The molecular formula of the compound is C26H20N2O7C_{26}H_{20}N_{2}O_{7} with a molecular weight of approximately 472.45 g/mol. The structure includes:

  • Pyrrolidine core : A five-membered ring that may influence pharmacological properties.
  • Benzodioxin moiety : Known for its antioxidant and anti-inflammatory properties.
  • Nitrophenyl group : Potentially enhances interactions with biological targets.

Predicted Biological Activities

Using predictive models such as PASS (Prediction of Activity Spectra for Substances), several potential biological activities have been suggested:

Activity Type Predicted Effect
AntioxidantMay scavenge free radicals
Anti-inflammatoryCould inhibit inflammatory pathways
AntimicrobialPotential activity against bacteria and fungi

Antioxidant Activity

Research has indicated that compounds with similar structural features to the benzodioxin moiety exhibit significant antioxidant activity. For instance, derivatives of benzodioxole have shown capacity to reduce oxidative stress in various cell lines.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. For example, derivatives containing the benzodioxin structure have been reported to inhibit growth in Escherichia coli and Staphylococcus aureus .

In Vitro Studies

In vitro assays using cell lines may reveal the compound's cytotoxic effects against cancer cells. For instance, related pyrrolidine derivatives have been tested against lung (A549), colon (HCT-116), and breast cancer (MCF-7) cell lines showing promising results in inhibiting cell proliferation .

Case Studies

Several case studies provide insights into the biological activity of structurally related compounds:

  • Anticancer Activity : One study evaluated a series of pyrrolidine derivatives where compounds with similar structural motifs showed IC50 values indicating significant cytotoxicity against various cancer cell lines .
  • Enzyme Inhibition : Another study focused on the inhibition of cholinesterase enzymes by pyrrolidine derivatives, revealing moderate to strong inhibitory activity which could be beneficial in treating neurodegenerative diseases .

Scientific Research Applications

Structural Overview

The compound has a molecular formula of C26H20N2O7 and a molecular weight of approximately 472.45 g/mol. Its structure includes:

  • Pyrrolidine core : A five-membered ring that may enhance pharmacological properties.
  • Benzodioxin moiety : Known for antioxidant and anti-inflammatory effects.
  • Nitrophenyl group : Potentially increases interactions with biological targets.

Predicted Biological Activities

Using predictive models such as PASS (Prediction of Activity Spectra for Substances), several potential biological activities have been suggested:

Activity TypePredicted Effect
AntioxidantMay scavenge free radicals
Anti-inflammatoryCould inhibit inflammatory pathways
AntimicrobialPotential activity against bacteria and fungi

Antioxidant Activity

Research indicates that compounds similar to the benzodioxin moiety exhibit significant antioxidant activity. For instance, derivatives of benzodioxole have shown the capacity to reduce oxidative stress in various cell lines, suggesting that this compound could be effective in protecting cells from oxidative damage.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated efficacy against a range of pathogens, including bacteria like Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

In vitro assays have indicated cytotoxic effects against cancer cells. Related pyrrolidine derivatives have been tested against various cancer cell lines, including lung (A549), colon (HCT-116), and breast cancer (MCF-7) cells, showing promising results in inhibiting cell proliferation.

Case Studies

Several case studies provide insights into the biological activity of structurally related compounds:

  • Anticancer Activity : A study evaluating pyrrolidine derivatives showed significant cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values indicating strong inhibitory effects.
  • Enzyme Inhibition : Another study focused on the inhibition of cholinesterase enzymes by pyrrolidine derivatives, revealing moderate to strong inhibitory activity beneficial for treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound-1 (4E)-2-Acetyl-5-Methyl-4-[(2-Nitrophenyl)Methylidene]-2,4-Dihydro-3H-Pyrazol-3-One

  • Structure : Pyrazol-3-one core with 2-nitrophenyl and acetyl substituents.
  • Key Properties: Molecular weight: 273.24 g/mol Melting point: 170°C IR Data: NO2 stretch at 1552 cm⁻¹, C=O at 1702 cm⁻¹.
  • Comparison: Both compounds feature nitroaryl groups (4-nitrophenyl vs. 2-nitrophenyl), which influence electronic properties and may confer similar spectroscopic characteristics.

2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acetic Acid

  • Structure : Benzodioxin-linked acetic acid.
  • Pharmacological Activity : Exhibits anti-inflammatory activity comparable to ibuprofen in carrageenan-induced edema assays.
  • The absence of a carboxylic acid group in the target compound may reduce gastrointestinal side effects but limit COX inhibition.

N’-Benzylidene-1,3-Dimethyl-2,4,7-Trioxo-1,2,3,4,7,8-Hexahydropyrido[2,3-d]Pyrimidine-5-Carbohydrazide (5a)

  • Structure : Pyrido[2,3-d]pyrimidine core with benzylidene and carbohydrazide substituents.
  • Synthesis: Reflux with substituted benzaldehydes in ethanol, analogous to the methylidene formation in the target compound.
  • Comparison: Both compounds utilize condensation reactions for methylidene/benzylidene group incorporation.

Structural and Functional Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Properties
Target Compound Pyrrolidine-2,3-dione 4-Nitrophenyl, Benzodioxin-methylidene Not provided Hypothesized anti-inflammatory
Compound-1 Pyrazol-3-one 2-Nitrophenyl, Acetyl 273.24 Lipinski-compliant, Rf = 0.7
2-(Benzodioxin-6-yl)Acetic Acid Benzodioxin Acetic acid Not provided Anti-inflammatory (ED50 ≈ ibuprofen)
Compound 5a Pyrido[2,3-d]pyrimidine Benzylidene, Carbohydrazide Not provided N/A (synthetic intermediate)

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